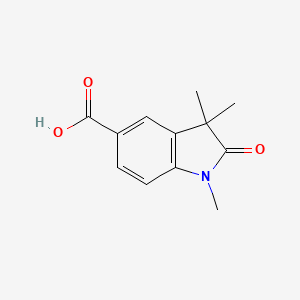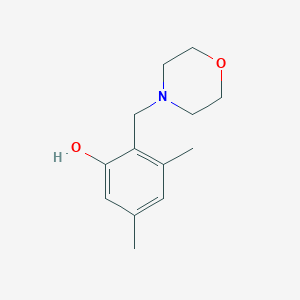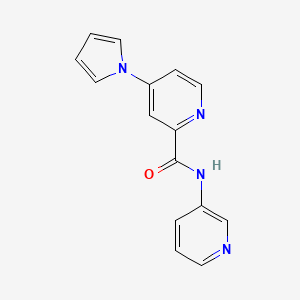
1,3,3-Trimethyl-2-oxindole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3-Trimethyl-2-oxindole-5-carboxylic acid is a chemical compound with the CAS Number: 896160-47-7 . It has a molecular weight of 219.24 . The IUPAC name for this compound is 1,3,3-trimethyl-2-oxo-5-indolinecarboxylic acid .
Synthesis Analysis
The synthesis of indole derivatives, such as this compound, has been a subject of interest in the chemical community . Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, and Madelung indole synthesis .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13NO3/c1-12(2)8-6-7(10(14)15)4-5-9(8)13(3)11(12)16/h4-6H,1-3H3,(H,14,15) . This code provides a specific representation of the molecular structure of the compound.Applications De Recherche Scientifique
Electrochemical Oxidation and Products Formation
The electrochemical oxidation of indole derivatives, closely related to 1,3,3-Trimethyl-2-oxindole-5-carboxylic acid, reveals complex chemical behaviors and product formations. Studies like Hu and Dryhurst (1993) have shown that indole-3-acetic acid undergoes a series of reactions yielding various oxindole products (Hu & Dryhurst, 1993). These findings are significant for understanding the chemical pathways and potential applications of similar compounds in electrochemical processes.
Electropolymerization and Characterization
Electropolymerization of indole derivatives, like 5-cyanoindole, can lead to the formation of significant polymeric species, as explored by Mackintosh et al. (1995). This process and the resulting polymers have implications for the applications of this compound in material science and polymer chemistry (Mackintosh et al., 1995).
Catalytic Enantioselective Synthesis
Catalytic enantioselective synthesis involving oxindoles, as discussed by Cao, Zhou, and Zhou (2018), highlights the importance of this compound in synthesizing chiral compounds. Such methodologies are pivotal in drug discovery and the development of bioactive compounds (Cao, Zhou, & Zhou, 2018).
Photoreversible Photographic Systems
The reverse photochromism of 1,3,3-trimethylspiro[indoline-2,2′-benzopyran]-8′-carboxylic acid, a compound structurally related to this compound, demonstrates its potential in photographic systems and light-sensitive materials (Shimizu, Kokado, & Inoue, 1969).
Synthesis of Nitrogen-Containing Heterocyclic Compounds
The research by Zhukova and Entsova (2019) on the synthesis of tricyclic nitrogen-containing substances highlights the utility of indole derivatives in creating biologically active compounds. This has implications for the use of this compound in medicinal chemistry and drug synthesis (Zhukova & Entsova, 2019).
Microbiologically Produced Carboxylic Acids in Organic Synthesis
Aurich et al. (2012) discuss the biotechnological preparation of oxo- and hydroxy-carboxylic acids, relevant to this compound, and their use as building blocks in organic synthesis. This research opens pathways for sustainable and green chemistry applications (Aurich et al., 2012).
Safety and Hazards
The safety information for 1,3,3-Trimethyl-2-oxindole-5-carboxylic acid indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H313, H315, H319, H320 . Precautionary statements include P202, P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .
Mécanisme D'action
Mode of Action
It’s crucial to understand how this compound interacts with its targets and the resulting changes .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how these factors influence 1,3,3-trimethyl-2-oxindole-5-carboxylic acid is currently unavailable .
Propriétés
IUPAC Name |
1,3,3-trimethyl-2-oxoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-12(2)8-6-7(10(14)15)4-5-9(8)13(3)11(12)16/h4-6H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJVVMYLEYLDLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C(=O)O)N(C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301008898 |
Source


|
| Record name | 1,3,3-Trimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301008898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
896160-47-7 |
Source


|
| Record name | 1,3,3-Trimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301008898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2467284.png)
![4-Pyrrolidin-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2467286.png)
![4-[4-[(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)methyl]piperidine-1-carbonyl]benzenesulfonamide](/img/structure/B2467287.png)

![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2467289.png)

![[2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methanol](/img/structure/B2467293.png)
![Ethyl 2-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2467294.png)
![ethyl 2-(8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2467296.png)
![(E)-4-isopropoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2467299.png)
![3-acetyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2467300.png)

![8-(4-methoxyphenyl)-2-(2-oxo-2-(piperidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2467306.png)
